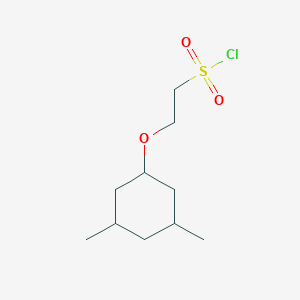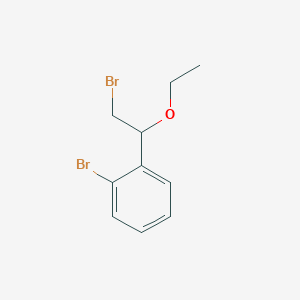![molecular formula C14H24O2 B13619652 4'-Methyl-[1,1'-bi(cyclohexane)]-1-carboxylic acid](/img/structure/B13619652.png)
4'-Methyl-[1,1'-bi(cyclohexane)]-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Methyl-[1,1’-bi(cyclohexane)]-1-carboxylic acid is an organic compound with the molecular formula C14H24O2. This compound is characterized by its unique structure, which includes two cyclohexane rings connected by a single carbon-carbon bond, with a methyl group and a carboxylic acid group attached to the cyclohexane rings. It is used in various chemical and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl-[1,1’-bi(cyclohexane)]-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Rings: The initial step involves the formation of cyclohexane rings through hydrogenation of benzene.
Methylation: The cyclohexane rings are then methylated using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
In industrial settings, the production of 4’-Methyl-[1,1’-bi(cyclohexane)]-1-carboxylic acid is carried out in large reactors under controlled conditions. The process involves:
Catalytic Hydrogenation: Benzene is hydrogenated in the presence of a nickel catalyst to form cyclohexane.
Methylation: Cyclohexane is methylated using methyl chloride and aluminum chloride as a catalyst.
Carboxylation: The methylated cyclohexane is then carboxylated using carbon dioxide under high pressure and temperature in the presence of a catalyst like palladium.
Análisis De Reacciones Químicas
Types of Reactions
4’-Methyl-[1,1’-bi(cyclohexane)]-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Produces ketones or alcohols.
Reduction: Produces alcohols.
Substitution: Produces halogenated derivatives.
Aplicaciones Científicas De Investigación
4’-Methyl-[1,1’-bi(cyclohexane)]-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its use in drug development.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4’-Methyl-[1,1’-bi(cyclohexane)]-1-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, affecting their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
1-Methylcyclohexene: A similar compound with a single cyclohexane ring and a methyl group.
4-Methylcyclohexene: Another similar compound with a different arrangement of the methyl group.
1-Methylene-4-(1-methylethenyl)cyclohexane: An isomer with a different structural arrangement.
Uniqueness
4’-Methyl-[1,1’-bi(cyclohexane)]-1-carboxylic acid is unique due to its dual cyclohexane ring structure and the presence of both a methyl group and a carboxylic acid group. This combination of features gives it distinct chemical and physical properties, making it valuable in various applications.
Propiedades
Fórmula molecular |
C14H24O2 |
|---|---|
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
1-(4-methylcyclohexyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H24O2/c1-11-5-7-12(8-6-11)14(13(15)16)9-3-2-4-10-14/h11-12H,2-10H2,1H3,(H,15,16) |
Clave InChI |
LCWZLURDZLCROY-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)C2(CCCCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


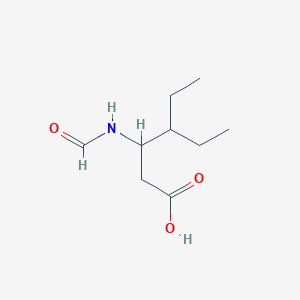
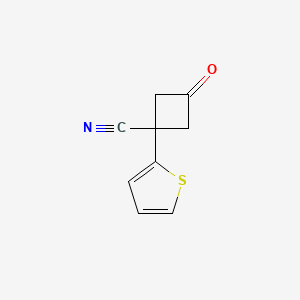
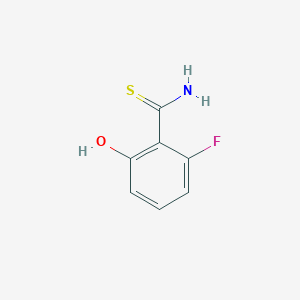
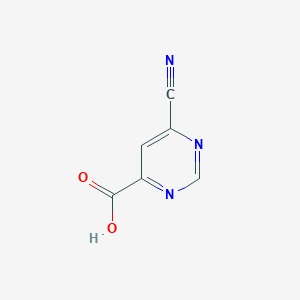
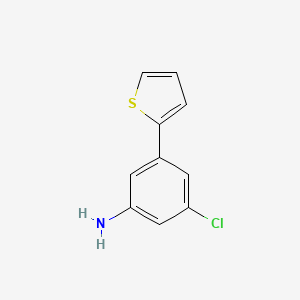
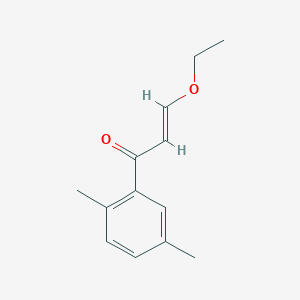
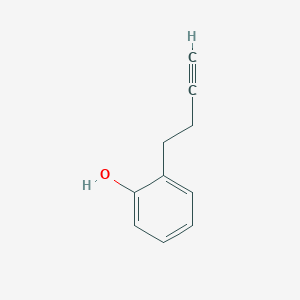

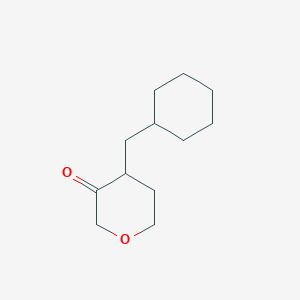
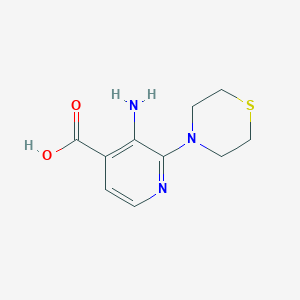

![{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol](/img/structure/B13619631.png)
